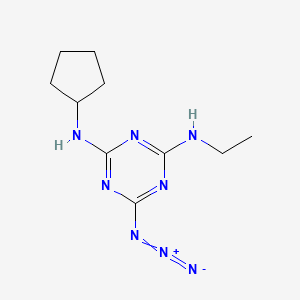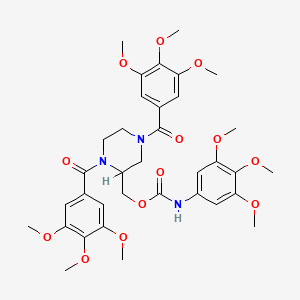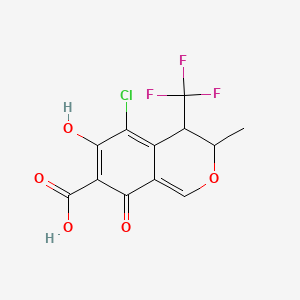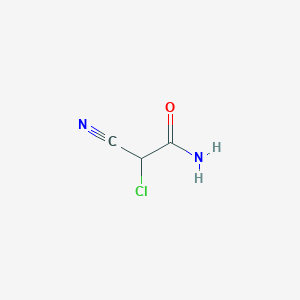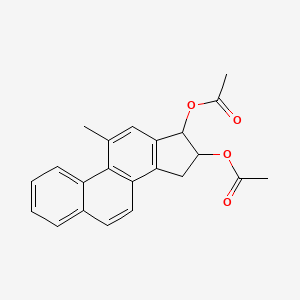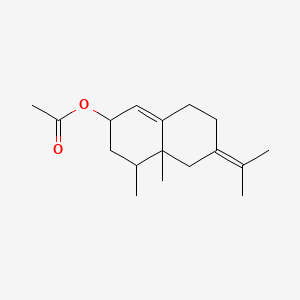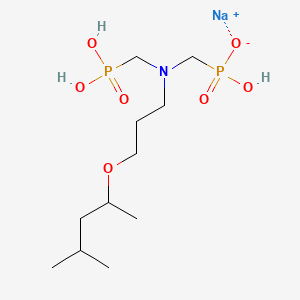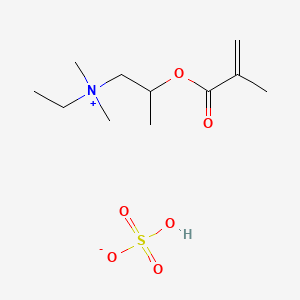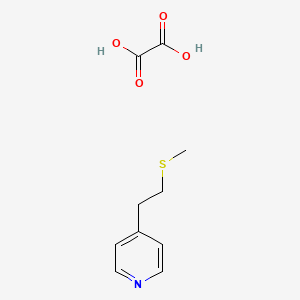
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose is an organic compound with the molecular formula C12H20O6. It is a derivative of D-galactopyranose, where the hydroxyl groups are protected by isopropylidene groups, and one of the hydroxyl groups is methylated. This compound is often used in carbohydrate chemistry as a protected form of galactose, facilitating various synthetic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose typically involves the protection of D-galactopyranose with isopropylidene groups. This is achieved by reacting D-galactopyranose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the mixture in acetone for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection steps but may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylated hydroxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted galactopyranose derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a protected form of galactose in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose involves its ability to act as a protected form of galactose. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective transformations at other positions. The methylation at the 6-O position further enhances its stability and reactivity in specific synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,23,4-Di-O-isopropylidene-D-galactopyranose: Similar in structure but lacks the methylation at the 6-O position.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: An isomer with a different stereochemistry at the anomeric carbon.
1,23,4-Di-O-isopropylidene-β-D-galactopyranose: Another isomer with different stereochemistry.
Uniqueness
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose is unique due to its methylation at the 6-O position, which provides additional stability and reactivity compared to its non-methylated counterparts. This makes it particularly useful in synthetic applications where selective protection and reactivity are required.
Eigenschaften
CAS-Nummer |
34698-17-4 |
|---|---|
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
(1S,8R,9S)-8-(methoxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C13H22O6/c1-12(2)16-8-7(6-14-5)15-11-10(9(8)17-12)18-13(3,4)19-11/h7-11H,6H2,1-5H3/t7-,8+,9+,10?,11?/m1/s1 |
InChI-Schlüssel |
XHYGPWYEBIJNLR-IEAUDRPASA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H](OC3C([C@H]2O1)OC(O3)(C)C)COC)C |
Kanonische SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


